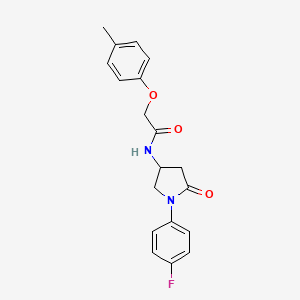

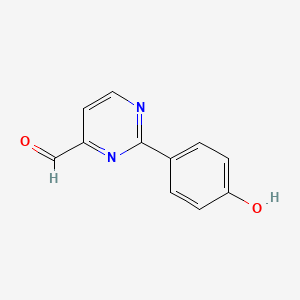

![molecular formula C20H18N2O3S B2760893 (Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868376-20-9](/img/structure/B2760893.png)

(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles, such as the one in your compound, are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields, including medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a planar, aromatic system. The presence of the acetyl group (-COCH3) and the allyl group (-CH2-CH=CH2) in your compound would add to the complexity of the structure .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring . The acetyl and allyl groups in your compound could potentially participate in reactions as well .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Benzothiazoles are generally stable and have good thermal and oxidative stability .Scientific Research Applications

Antimicrobial and Anticancer Activities

- Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. A specific compound was identified as the most active antimicrobial agent, and another as the most active anticancer agent, demonstrating the potential of thiazolidinone derivatives in treating infections and cancer (Deep et al., 2016).

Antifungal Agent Synthesis

- A method for synthesizing allyl sulfides, including a potent antifungal compound, was developed. This showcases the application of similar chemical structures in creating effective antifungal agents (Das et al., 2007).

Interaction with Nitroreductase

- Thiazolides, including nitazoxanide, interact with nitroreductase enzymes in protozoan parasites. This interaction inhibits the enzyme's activity, highlighting a potential mechanism through which these compounds exert their antiparasitic effects (Müller et al., 2007).

Photodynamic Therapy for Cancer

- New derivatives containing Schiff base groups were synthesized for their high singlet oxygen quantum yield, important for Type II photodynamic therapy mechanisms. This indicates the role of such compounds in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Structure-Function Relationship in Anticancer Activity

- The structure-function relationship of thiazolides was investigated, showing their ability to induce cell death in colon carcinoma cell lines. This research points to the importance of specific molecular structures in activating apoptotic pathways in cancer cells (Brockmann et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-acetyl-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-4-12-22-18-16(25-3)6-5-7-17(18)26-20(22)21-19(24)15-10-8-14(9-11-15)13(2)23/h4-11H,1,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBCNPFIJQHVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

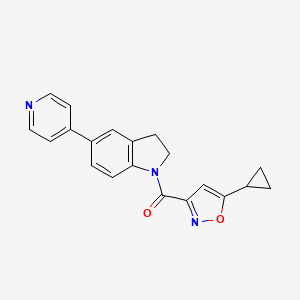

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

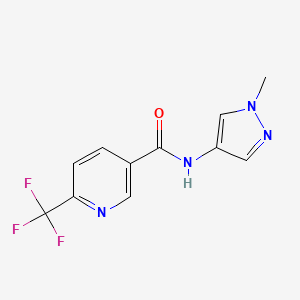

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

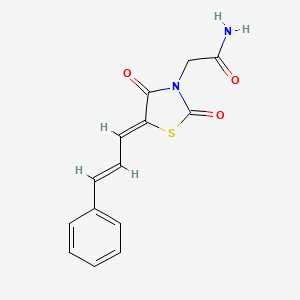

![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)

![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)

![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)